methyl 7-(4-methoxyphenyl)-2-oxo-3-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate
Description
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Properties
IUPAC Name |
methyl 7-(4-methoxyphenyl)-2-oxo-3-phenyl-6,7-dihydro-5H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S2/c1-25-15-10-8-13(9-11-15)17-16(20(23)26-2)12-27-19-18(17)28-21(24)22(19)14-6-4-3-5-7-14/h3-11,16-17H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSHSMFIVKXQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(CSC3=C2SC(=O)N3C4=CC=CC=C4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 7-(4-methoxyphenyl)-2-oxo-3-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiopyrano-thiazole framework. Its molecular formula is with a molecular weight of approximately 357.43 g/mol. The presence of methoxy and phenyl groups contributes to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiopyrano-thiazoles exhibit promising anticancer properties. For instance, a series of novel thiopyrano[2,3-d]thiazoles linked to pyrazole moieties have been developed as potential anticancer agents. These compounds showed significant cytotoxicity against various cancer cell lines, indicating that this compound may share similar properties .
Antimicrobial Activity
Compounds within the thiazole family have been extensively studied for their antimicrobial effects. Methyl 7-(4-methoxyphenyl)-2-oxo-3-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole derivatives have shown effectiveness against a range of bacterial and fungal strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Thiopyrano Framework : This involves the condensation of appropriate thioketones with aldehydes under acidic conditions.
- Introduction of Functional Groups : Subsequent reactions introduce methoxy and phenyl groups through electrophilic aromatic substitution or nucleophilic addition reactions.
Study 1: Anticancer Efficacy
In a study published in Molecular Pharmacology, researchers evaluated the anticancer efficacy of various thiopyrano derivatives in vitro. Methyl 7-(4-methoxyphenyl)-2-oxo-3-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole exhibited IC50 values in the low micromolar range against breast cancer cell lines .
Study 2: Antimicrobial Potency
A comparative study assessed the antimicrobial potency of several thiazole derivatives including methyl 7-(4-methoxyphenyl)-2-oxo-3-phenyl compounds. Results indicated that this compound displayed significant activity against both Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
